Chromatographic Volatility and Inertness: 2TMS Derivative vs. Underivatized and Mono-TMS Salicylic Acid
The transformation of salicylic acid into its bis-TMS derivative (CAS 3789-85-3) dramatically alters its gas chromatographic profile. The underivatized acid elutes with a Kovats retention index (RI) of 1326 on a VF-5MS capillary column, whereas the fully silylated 2TMS derivative elutes with an RI of 1506.8 [1]. This 180.8 unit increase confirms a significant shift in polarity and volatility, eliminating the peak tailing that plagues the underivatized acid and enabling accurate quantification. In contrast, the mono-TMS ester (CAS not specified) elutes at an intermediate RI of 1354-1359, which is closer to the problematic parent acid and may still exhibit tailing or intermolecular interactions [2]. The 2TMS derivative's higher RI is due to its increased mass and shielding of polar groups, making it a more robust analyte for GC-MS.
| Evidence Dimension | Kovats Retention Index (RI) on non-polar capillary column (VF-5MS) |
|---|---|
| Target Compound Data | 1506.8 (Salicylic acid, 2TMS) |
| Comparator Or Baseline | 1326 (Underivatized Salicylic Acid); 1354-1359 (Salicylic Acid, TMS Ester) |
| Quantified Difference | +180.8 RI units from underivatized acid; +147.8 to +151.8 RI units from the mono-TMS ester. |
| Conditions | 30 m x 0.25 mm VF-5MS column; Helium carrier gas; Temperature program: 60°C to 270°C. |
Why This Matters
A higher, more stable retention index and the absence of tailing are directly correlated with lower limits of detection and more reproducible integration during quantitative trace analysis, making CAS 3789-85-3 the essential standard for validated GC-MS methods.
- [1] Golm Metabolome Database (GMD). Retention Index for Salicylic acid (2TMS). MPIMP ID: A152003. View Source
- [2] NIST Chemistry WebBook. Salicylic acid, TMS derivative. Van Den Dool and Kratz RI. U.S. Department of Commerce. View Source
